molecular formula C15H31N B15175798 N-Isononylcyclohexylamine CAS No. 93963-89-4

N-Isononylcyclohexylamine

Cat. No.: B15175798
CAS No.: 93963-89-4
M. Wt: 225.41 g/mol
InChI Key: ZLOIOBQMTBIYOT-UHFFFAOYSA-N
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Description

N-Isononylcyclohexylamine is an organic compound with the molecular formula C15H31N. It is a derivative of cyclohexylamine, where the cyclohexyl group is substituted with an isononyl group. This compound is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Isononylcyclohexylamine can be synthesized through the alkylation of cyclohexylamine with isononyl halides under basic conditions. The reaction typically involves the use of a strong base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors where cyclohexylamine and isononyl halides are reacted under controlled temperatures and pressures. The reaction mixture is then purified through distillation or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-Isononylcyclohexylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: It can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halides or other electrophiles in the presence of a base like sodium hydroxide or potassium hydroxide.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted amines depending on the electrophile used.

Scientific Research Applications

N-Isononylcyclohexylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Used in the production of surfactants, corrosion inhibitors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-Isononylcyclohexylamine involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophiles. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A simpler analog without the isononyl group.

    N-Nonylcyclohexylamine: Similar structure but with a nonyl group instead of an isononyl group.

    N-Decylcyclohexylamine: Similar structure but with a decyl group.

Uniqueness

N-Isononylcyclohexylamine is unique due to the presence of the isononyl group, which imparts distinct chemical and physical properties compared to its analogs. This makes it suitable for specific industrial applications where other compounds may not be as effective.

Properties

CAS No.

93963-89-4

Molecular Formula

C15H31N

Molecular Weight

225.41 g/mol

IUPAC Name

N-(7-methyloctyl)cyclohexanamine

InChI

InChI=1S/C15H31N/c1-14(2)10-6-3-4-9-13-16-15-11-7-5-8-12-15/h14-16H,3-13H2,1-2H3

InChI Key

ZLOIOBQMTBIYOT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCNC1CCCCC1

Origin of Product

United States

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